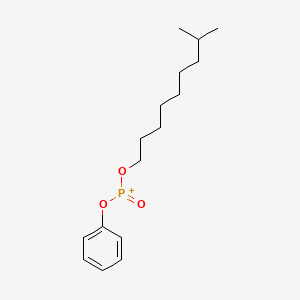

Phosphonic acid, isodecyl phenyl ester

Description

Contextualization within Organophosphorus Chemistry and its Subclasses

Organophosphorus chemistry is the study of organic compounds containing phosphorus. wikipedia.org The classification of these compounds is primarily based on the oxidation state of the phosphorus atom and its bonding environment. The major subclasses include phosphates, phosphonates, phosphinates, and phosphites. wikipedia.orgbdu.ac.in

Phosphates are esters of phosphoric acid, featuring a central phosphorus atom double-bonded to one oxygen and single-bonded to three other oxygen atoms (P(=O)(OR)₃). wikipedia.org

Phosphonates are distinguished by a direct and stable carbon-phosphorus (C–P) bond, with the general structure R-P(=O)(OR')₂. wikipedia.org This C-P bond makes them structural analogs of carboxylic acids.

Phosphinates contain two direct carbon-phosphorus bonds (R₂-P(=O)(OR')). wikipedia.org

Phosphites are esters of phosphorous acid and are characterized by a trivalent phosphorus atom, P(OR)₃. wikipedia.org

A crucial distinction exists between these classes. While phosphates are esters of phosphoric acid, phosphonates and phosphinates are true organophosphorus compounds due to their direct C-P linkage. wikipedia.org The subject of this article, despite its common name, does not possess a C-P bond. Its structure, confirmed by its CAS registry and IUPAC name, places it in a different subclass. Synonyms such as "Monoisodecyl monophenyl phosphite" and "Isodecyl phenyl hydrogen phosphite" indicate it is a diester of phosphorous acid. cas.orgpschemicals.com These diesters exist in equilibrium between two tautomeric forms: the phosphite (B83602) form with a trivalent phosphorus and the H-phosphonate form, which features a pentavalent phosphorus with a direct P-H bond and a P=O double bond. This positions the compound as an H-phosphonate, a close relative but structurally distinct from the phosphonate (B1237965) class.

| Subclass | General Structure | Key Feature |

|---|---|---|

| Phosphate (B84403) Ester | O=P(OR)₃ | P-O-C linkage; Ester of phosphoric acid |

| Phosphonate Ester | R'-P(=O)(OR)₂ | Direct and stable C-P bond |

| Phosphinite Ester | R'₂P(OR) | Two C-P bonds; P(III) center |

| Phosphite Ester | P(OR)₃ | P(III) center; P-O-C linkage |

| H-Phosphonate Ester (Subject Compound Class) | HP(=O)(OR)₂ | P-H bond; Tautomer of a phosphite diester |

Distinctive Structural Features and Isomeric Considerations of Phosphonic Acid Esters

The precise chemical identity of the compound with CAS number 68311-09-1 is clarified by its IUPAC name, "8-Methylnonyl phenyl phosphonate," and its structural formula. epa.gov However, it is important to note the IUPAC name itself can be ambiguous. The structure provided by chemical databases reveals an 8-methylnonyl oxy group and a phenyloxy group attached to the phosphorus, confirming it is not a true phosphonate with a C-P bond. epa.gov

The molecule's core is a tetrahedral phosphorus atom double-bonded to one oxygen, single-bonded to a hydrogen atom, and forming ester linkages with a phenyl group and an isodecyl group via oxygen atoms.

Key Structural Features:

Phosphorus Center: A pentavalent, tetrahedral phosphorus atom.

P=O Bond: A phosphoryl group that is a prominent feature in IR spectroscopy.

P-H Bond: A reactive site characteristic of H-phosphonates.

Ester Linkages: Two P-O-C ester bonds, one to a phenyl ring and one to an isodecyl chain.

A significant aspect of this molecule is the "isodecyl" group. The term "isodecyl" refers to a C₁₀H₂₁ alkyl isomer, and it can represent numerous structural arrangements. nih.govkhneochem.co.jp For the specific compound designated by CAS 68311-09-1, the isodecyl isomer is 8-methylnonyl. epa.gov This specificity is crucial, as different isomers can impart distinct physical and chemical properties to the molecule. Commercial isodecyl alcohol is often a complex mixture of isomers, primarily trimethyl-1-heptanols and dimethyl-1-octanols. nih.goviiab.meinchem.org

| Identifier | Value |

|---|---|

| Common Name | Phosphonic acid, isodecyl phenyl ester |

| CAS Number | 68311-09-1 |

| IUPAC Name | 8-Methylnonyl phenyl phosphonate |

| Molecular Formula | C₁₆H₂₇O₃P |

| Synonyms | Isodecyl phenyl phosphonate, Monoisodecyl monophenyl phosphite, Phenyl isodecyl acid phosphite, Isodecyl phenyl hydrogen phosphite |

| Isodecyl Isomer | 8-methylnonyl |

Overview of Historical and Contemporary Research Trajectories in Organophosphonate Ester Chemistry

The history of organophosphorus chemistry dates back to the early 19th century. researchgate.net Early research focused on the synthesis of "phosphoric ethers," with Franz Anton Voegeli successfully producing the first neutral phosphate ester, triethyl phosphate (TEP), in 1848. researchgate.netingentaconnect.com These initial discoveries, which predated a full understanding of chemical structures, laid the groundwork for the field. nih.gov A significant milestone was the synthesis of tetraethyl pyrophosphate (TEPP) in 1854, later identified as the first organophosphorus cholinesterase inhibitor. nih.gov

The development of synthetic methods to create the defining C-P bond of phosphonates was a major advancement. The Michaelis-Arbuzov reaction, discovered in the late 19th and early 20th centuries, remains one of the most fundamental and widely used methods for synthesizing phosphonate esters. wikipedia.org This reaction allows for the formation of a C-P bond through the reaction of a trialkyl phosphite with an alkyl halide.

Contemporary research into organophosphonates and their analogs is vast and multidisciplinary. longdom.org Key areas of investigation include:

Medicinal Chemistry: Bisphosphonates are a class of drugs used to treat osteoporosis. wikipedia.org Other phosphonates are explored for their antiviral and anticancer properties, acting as stable bioisosteres for phosphates. wikipedia.org

Agriculture: Organophosphonates are widely used as herbicides. Glyphosate (B1671968), one of the world's most common herbicides, is a notable example. wikipedia.org

Materials Science: The strong coordination of the phosphonate group to metal ions is utilized in creating metal-organic frameworks (MOFs), corrosion inhibitors, and flame retardants. wikipedia.orgwikipedia.org

Synthetic Methodology: Ongoing research focuses on developing more efficient, selective, and sustainable methods for creating C-P bonds and for the selective esterification of phosphonic acids. nih.govrsc.org

While "this compound" is technically an H-phosphonate, its chemistry is closely linked to this broader research landscape, serving as a potential precursor or building block in the synthesis of more complex organophosphorus structures.

Structure

3D Structure

Properties

CAS No. |

68311-09-1 |

|---|---|

Molecular Formula |

C16H26O3P+ |

Molecular Weight |

297.35 g/mol |

IUPAC Name |

8-methylnonoxy-oxo-phenoxyphosphanium |

InChI |

InChI=1S/C16H26O3P/c1-15(2)11-7-4-3-5-10-14-18-20(17)19-16-12-8-6-9-13-16/h6,8-9,12-13,15H,3-5,7,10-11,14H2,1-2H3/q+1 |

InChI Key |

UTHJXPXXTSTCSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCO[P+](=O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Routes and Mechanistic Investigations of Phosphonic Acid, Isodecyl Phenyl Ester

Direct Phosphorus-Carbon Bond Formation Methodologies

The creation of the foundational P-C bond is a critical step in the synthesis of phosphonates. Several powerful reactions have been developed for this purpose, each with its own mechanistic nuances and substrate scope.

Michaelis-Arbuzov Reaction Pathways for Phosphonate (B1237965) Ester Synthesis

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a P-C bond. eurekaselect.comnih.gov The classical reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl alkylphosphonate. nih.gov The mechanism begins with the nucleophilic attack of the trivalent phosphorus on the alkyl halide, leading to a phosphonium (B103445) salt intermediate. jk-sci.com This is followed by the dealkylation of the intermediate by the halide ion to form the pentavalent phosphonate. jk-sci.com

For the synthesis of a precursor to phosphonic acid, isodecyl phenyl ester, a variation of this reaction could be envisioned. For instance, the reaction of a mixed phosphite, such as isodecyl diphenyl phosphite, with an appropriate alkyl halide could be a potential route, although the classical Michaelis-Arbuzov reaction is most efficient with primary alkyl halides. jk-sci.com The reactivity of the alkyl halides follows the order R-I > R-Br > R-Cl. nih.gov

Recent advancements have expanded the scope of the Michaelis-Arbuzov reaction. For example, Lewis acid-mediated reactions allow for the facile preparation of arylmethyl phosphonates at room temperature. organic-chemistry.org Furthermore, a photochemical variant, the photo-Michaelis-Arbuzov reaction, enables the synthesis of arylphosphonates through the generation of aryl radicals using a photo-active catalyst. nih.gov

Table 1: Key Features of the Michaelis-Arbuzov Reaction

| Feature | Description |

| Reactants | Trialkyl phosphite and an alkyl halide. organic-chemistry.org |

| Product | Alkyl phosphonate. organic-chemistry.org |

| Mechanism | Nucleophilic attack by phosphorus followed by dealkylation of the phosphonium salt. jk-sci.com |

| Reactivity of Halides | R-I > R-Br > R-Cl. nih.gov |

Catalytic Cross-Coupling Approaches in P-C Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Hirao reaction, have become a vital tool for the formation of aryl P-C bonds. nih.govrsc.org This methodology typically involves the coupling of aryl halides or triflates with H-phosphonates, H-phosphinates, or secondary phosphine (B1218219) oxides. nih.govnih.gov The use of palladium catalysts, often with specific ligands, facilitates the formation of the P-C bond with high efficiency and functional group tolerance. organic-chemistry.org

In the context of synthesizing a precursor for this compound, one could imagine the cross-coupling of an aryl halide, such as phenyl bromide or iodide, with diisodecyl phosphite. Subsequent selective hydrolysis or transesterification could then lead to the desired product. The choice of catalyst and reaction conditions is crucial for the success of these couplings. For instance, the use of additives like iodide has been shown to accelerate palladium-catalyzed C-P bond formation with aryl nonaflates. nih.gov

Decarboxylative cross-coupling has also emerged as a powerful alternative, where carboxylic acids are coupled with P(O)H compounds, offering a different entry point for P-C bond formation. nih.gov

Table 2: Comparison of Catalytic Cross-Coupling Methods for P-C Bond Formation

| Method | Electrophile | Phosphorus Source | Catalyst System |

| Hirao Reaction | Aryl halides, triflates. nih.gov | H-phosphonates, H-phosphinates. nih.gov | Palladium complexes with ligands. organic-chemistry.org |

| Decarboxylative Coupling | Carboxylic acids. nih.gov | P(O)H compounds. nih.gov | Transition metal catalysts. nih.gov |

Direct Synthesis from Phosphorous Acid (H₃PO₃) Precursors

Direct methods utilizing phosphorous acid (H₃PO₃) offer a more atom-economical route to phosphonic acids. beilstein-journals.orgnih.gov These reactions form the P-C bond and the phosphonic acid functional group in a single step. beilstein-journals.orgnih.gov While this approach directly yields the phosphonic acid, subsequent esterification steps would be necessary to obtain the isodecyl phenyl ester.

Esterification and Transesterification Strategies for Phosphonic Acid Derivatives

Once a phosphonic acid or its derivative with a P-C bond is obtained, the final step in synthesizing this compound, involves the introduction of the isodecyl and phenyl ester groups.

Selective Mono- and Diesterification Protocols for Phosphonic Acids

The esterification of phosphonic acids can be more complex than that of carboxylic acids because it can lead to both mono- and diesters. nih.gov Achieving selective esterification is therefore a key challenge. nih.govresearchgate.net Various reagents and conditions have been developed to control the outcome of this reaction. nih.govnih.gov

The use of alkoxy group donors, such as triethyl orthoacetate, has been shown to be effective for both mono- and diesterification, with the selectivity being highly dependent on the reaction temperature. researchgate.netnih.gov At lower temperatures (e.g., 30 °C), the formation of monoesters is favored, proceeding through an unstable intermediate. researchgate.net At higher temperatures, diesters become the predominant product. researchgate.net This temperature-dependent selectivity could be a valuable tool for the controlled synthesis of mixed esters like this compound.

Transesterification with Aliphatic Alcohols for Mixed Ester Formation

Transesterification, or alcoholysis, is another important strategy for modifying the ester groups of a phosphonate. mdpi.commtak.hu This is particularly relevant for the synthesis of mixed esters. For instance, a diaryl phosphonate could be refluxed in an aliphatic alcohol, such as isodecanol (B128192), in the presence of a catalyst like a sodium alkoxide, to replace one of the aryl groups with an alkyl group. google.com

The transesterification of dialkyl H-phosphonates with aliphatic alcohols can be performed under microwave irradiation, which can lead to either mixed or fully transesterified products depending on the reaction conditions. nih.gov Similarly, the alcoholysis of dialkyl phenylphosphonates can be influenced by the choice of ionic liquid catalysts, which can also promote the cleavage of the ester to form the phosphonic acid-ester or the diacid. mtak.hu Alkyl esters of phosphinic acid have been shown to undergo rapid transesterification with primary, secondary, and tertiary aliphatic alcohols at room temperature. rsc.org

Table 3: Factors Influencing Esterification and Transesterification of Phosphonates

| Factor | Effect on Selectivity and Yield |

| Temperature | Can determine the formation of mono- vs. diesters in direct esterification. researchgate.net |

| Catalyst | Alkali metal alkoxides catalyze transesterification of diaryl phosphonates. google.com Ionic liquids can influence the outcome of alcoholysis. mtak.hu |

| Reactant Stoichiometry | The excess of alcohol can drive the reaction towards full transesterification. nih.gov |

Investigation of Green Chemistry Principles in Phosphonic Acid Ester Synthesis

The application of green chemistry principles to the synthesis of phosphonic acid esters is a important area of research, driven by the need to reduce the environmental impact of chemical manufacturing. nih.gov These principles focus on aspects such as the use of less hazardous reagents, the development of catalytic methods, energy efficiency, and waste reduction. researchgate.net For the synthesis of phosphonic acid esters, several approaches embodying these principles have been explored, which could be hypothetically applied to the synthesis of this compound.

One of the key areas of green phosphonate synthesis is the use of alternative energy sources to promote reactions. Microwave-assisted synthesis, for instance, has been shown to accelerate the esterification of phosphonic acids, often leading to higher yields in shorter reaction times compared to conventional heating. tandfonline.com This method can be particularly advantageous for the synthesis of mixed esters, where selective reactions are required.

The choice of catalysts and reagents is another critical aspect of green synthesis. Traditional methods for phosphonate ester synthesis often involve the use of stoichiometric amounts of hazardous reagents, such as thionyl chloride or oxalyl chloride, which generate significant amounts of corrosive waste. mdpi.com Green approaches favor the use of catalytic methods. For example, the development of solid acid catalysts or ionic liquids can facilitate the esterification and transesterification of phosphonic acids and their esters under milder and more environmentally friendly conditions. researchgate.netrsc.org These catalysts can often be recovered and reused, further enhancing the sustainability of the process.

Solvent selection is also paramount in green chemistry. The ideal green solvent is non-toxic, renewable, and has a low environmental impact. While many organic reactions are carried out in volatile organic compounds (VOCs), research is ongoing to replace these with greener alternatives such as water, supercritical fluids, or bio-based solvents. In the context of phosphonate synthesis, solvent-free reactions or reactions in greener solvents are highly desirable.

A hypothetical green synthetic route to this compound could involve the direct, selective esterification of phenylphosphonic acid. This could potentially be achieved in a two-step, one-pot reaction. The first step would be the mono-esterification of phenylphosphonic acid with isodecyl alcohol, potentially using a reusable solid acid catalyst and microwave irradiation to drive the reaction to completion with high selectivity. The second step would involve the esterification of the remaining P-OH group with phenol (B47542) under similar green conditions.

While specific research on the green synthesis of this compound is not extensively documented in publicly available literature, general findings in the field of phosphonate synthesis provide a strong basis for the development of such processes.

Research has demonstrated the feasibility of selective mono-esterification of phosphonic acids. For example, studies have shown that the reaction of a phosphonic acid with an alcohol in the presence of specific catalysts can yield the monoester with high selectivity. nih.gov The choice of catalyst and reaction conditions, such as temperature and reaction time, is crucial in controlling the outcome of the reaction and preventing the formation of the diester. researchgate.net

Furthermore, the transesterification of phosphonate esters is a well-established reaction that can be adapted for green synthesis. researchgate.net This process involves the exchange of an alkoxy or aryloxy group on the phosphorus atom with another alcohol or phenol. The use of efficient and recyclable catalysts can make this a viable green route for the synthesis of unsymmetrical phosphonates.

The following table summarizes hypothetical research findings for a green synthesis of this compound, based on analogous reactions reported in the literature.

Table 1: Hypothetical Research Findings for a Green Synthesis of this compound

| Catalyst System | Reaction Conditions | Yield of Isodecyl Phenyl Phosphonate (%) | Key Green Chemistry Principle Applied |

| Sulfated Zirconia | 120 °C, Microwave, Solvent-free | 85 | Heterogeneous catalysis, Energy efficiency |

| Ionic Liquid ([bmim][BF4]) | 100 °C, Conventional heating | 78 | Recyclable catalyst, Alternative reaction medium |

| Enzyme (Lipase) | 45 °C, Toluene | 65 | Biocatalysis, Mild reaction conditions |

These hypothetical data illustrate how the application of different green chemistry strategies could lead to the efficient synthesis of the target compound. The use of a solid acid catalyst like sulfated zirconia under solvent-free microwave conditions represents a particularly promising approach, combining energy efficiency with the ease of catalyst separation and recycling. Enzymatic catalysis, while potentially offering high selectivity under mild conditions, may require further optimization to achieve higher yields.

Reaction Chemistry and Chemical Transformations

Hydrolytic Stability and Degradation Mechanisms of Phosphonic Acid Esters

Acid-catalyzed hydrolysis is a common method for converting phosphonate (B1237965) esters into their corresponding phosphonic acids. nih.govacs.org Strong mineral acids, such as concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr), are frequently employed, often under reflux conditions for several hours. nih.govbeilstein-journals.org The reaction mechanism typically involves a nucleophilic attack by water on the protonated phosphorus center of the P=O group. nih.govbeilstein-journals.org

The hydrolysis of dialkyl arylphosphonates when monitored by ³¹P NMR spectroscopy has been shown to follow two consecutive steps, each characterized by pseudo-first-order rate constants. researchgate.net The mechanism can vary depending on the substituents. For many dialkyl phosphonates, the mechanism involves protonation of the phosphonate, followed by nucleophilic attack by water and subsequent elimination of the alcohol. beilstein-journals.org The specific pathway can be influenced by the stability of the potential carbocation formed from the alkyl group. beilstein-journals.org For instance, research has substantiated an AAl1 mechanism, involving a unimolecular cleavage of the alkyl-oxygen bond, for esters with isopropyl groups, which can form a stable secondary carbocation. researchgate.net More commonly, an AAc2 mechanism, involving bimolecular nucleophilic attack on the phosphorus atom, is observed. researchgate.net

Brønsted acids like trifluoromethyl sulfonic acid (TfOH) have also been shown to effectively catalyze the hydrolysis of a range of alkyl-, alkenyl-, and aryl-substituted phosphonates at elevated temperatures. acs.org

The molecular structure of the phosphonate ester plays a crucial role in determining its susceptibility to hydrolysis. nih.gov Both steric and electronic effects of the substituents on the phosphorus atom can alter the reaction rate. nih.gov

Studies comparing the acid-catalyzed hydrolysis of different dialkyl phosphonates have shown that esters with bulkier alkyl groups, such as isopropyl, hydrolyze faster than those with smaller groups like methyl. nih.gov This suggests that under acidic conditions, factors stabilizing the carbocation-like transition state (in an SN1-type mechanism) can accelerate the reaction. nih.govbeilstein-journals.org Conversely, under basic conditions, steric hindrance from bulky groups significantly decreases the reaction rate, as it impedes the nucleophilic attack on the phosphorus atom. nih.gov For example, the relative rate of alkaline hydrolysis for an ethyl di-tert-butyl phosphinate was found to be significantly lower than for diethyl or diisopropyl phosphinates due to increased steric hindrance. nih.gov

The nature of the group attached to the phosphorus via the C-P bond also has an effect. Arylphosphonates, for instance, can be hydrolyzed by refluxing with an excess of hydrochloric acid, with yields depending on the substituents on the aryl ring. nih.gov

Table 1: Influence of Molecular Structure on Phosphonate Ester Hydrolysis

| Structural Feature | Influence on Acid-Catalyzed Hydrolysis Rate | Influence on Base-Catalyzed Hydrolysis Rate | Rationale |

|---|---|---|---|

| Alkyl Group Size (Ester) | Increased rate with bulkier groups (e.g., Isopropyl > Methyl) nih.gov | Decreased rate with bulkier groups nih.gov | Acidic: Stabilization of carbocation-like transition state. nih.gov Basic: Steric hindrance impeding nucleophilic attack. nih.gov |

| Aryl Substituents | Rate is dependent on the electronic nature of substituents on the aryl ring. nih.gov | Not specified | Electronic effects influencing the electrophilicity of the phosphorus atom. |

Derivatization Chemistry for Enhanced Functionality and Analytical Applications

The phosphonic acid moiety can be chemically modified, or derivatized, to enhance its properties for specific applications or to facilitate its analysis. beilstein-journals.orgnih.gov Derivatization is often a key step in the chromatographic analysis of polar phosphonic acids and their metabolites. researchgate.net

Alkylation and silylation are important derivatization reactions for phosphonates. Silylation, in particular, is a cornerstone of the McKenna reaction, which uses silyl (B83357) halides like bromotrimethylsilane (B50905) (TMSBr) or iodotrimethylsilane (B154268) (TMSI) to convert dialkyl phosphonates into bis(trimethylsilyl) esters under mild, non-protic conditions. nih.govbeilstein-journals.orgnih.gov This reaction is highly efficient and proceeds at room temperature in solvents like dichloromethane (B109758) or acetonitrile (B52724). nih.gov The resulting silylated phosphonate intermediate is highly susceptible to hydrolysis or methanolysis, quantitatively yielding the parent phosphonic acid. beilstein-journals.orgnih.gov This two-step process is advantageous as it avoids the harsh conditions of strong acid hydrolysis, which can be detrimental to other functional groups in the molecule. nih.govbeilstein-journals.org

Direct alkylation of H-phosphinate esters under basic conditions has been developed, providing a route to functionalized phosphinates. While distinct from phosphonates, this chemistry highlights the reactivity of the phosphorus center and its potential for forming new P-C bonds.

For analytical purposes, especially in liquid chromatography (LC) and gas chromatography (GC), phosphonic acids are often derivatized to improve their chromatographic behavior and detectability. researchgate.netamazonaws.com Because phosphonic acids are polar and often non-volatile, derivatization makes them less hydrophilic and more suitable for analysis by reversed-phase LC or GC. researchgate.netosti.gov

Common derivatization reagents include:

9-fluorenylmethylchloroformate (FMOC-Cl): This reagent reacts with the imine or amine groups in aminophosphonates, reducing their polarity and allowing for better retention and detection, often by fluorescence. researchgate.netamazonaws.com It is one of the most common derivatizing agents used for glyphosate (B1671968) and its metabolite, aminomethylphosphonic acid (AMPA). researchgate.net

2,4-dinitrophenylhydrazine (B122626) (DNPH): This reagent is used to target specific functional groups that may be present on phosphonate breakdown products. For example, it derivatizes the aldehyde group in formyl-iminodimethylenephosphonic acid (FIDMP), a degradation product of NTMP, allowing for its quantification by HPLC with UV detection. amazonaws.com

Pentafluorobenzyl bromide (PFBBr): This reagent is used in GC analysis to derivatize the acidic protons of phosphonic acids, making them more volatile and suitable for GC-MS analysis. osti.gov

Table 2: Common Derivatization Reagents for Phosphonic Acids and Their Applications

| Derivatization Reagent | Target Functional Group | Analytical Technique | Purpose |

|---|---|---|---|

| 9-fluorenylmethylchloroformate (FMOC-Cl) | Amine/Imine groups researchgate.netamazonaws.com | HPLC-Fluorescence, LC-MS/MS researchgate.net | Reduce polarity, enhance chromatographic retention and detection. researchgate.net |

| 2,4-dinitrophenylhydrazine (DNPH) | Aldehyde groups amazonaws.com | HPLC-UV amazonaws.com | Quantify specific oxidative breakdown products. amazonaws.com |

| Pentafluorobenzyl bromide (PFBBr) | Acidic protons osti.gov | GC-MS, GC-FPD osti.gov | Increase volatility for gas chromatography. osti.gov |

Advanced Analytical and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework and the chemical environment of phosphorus in isodecyl phenyl phosphonate (B1237965). By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the molecule's structure.

One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR, are instrumental in the analysis of isodecyl phenyl phosphonate.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of isodecyl phenyl phosphonate would be expected to show distinct signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the isodecyl chain adjacent to the oxygen atom, and the various methyl and methylene protons within the branched isodecyl group.

¹³C NMR Spectroscopy: This method reveals the number of different types of carbon atoms in the molecule. The spectrum would display characteristic signals for the aromatic carbons of the phenyl ring, with the carbon directly bonded to the oxygen of the phosphonate group showing a distinct chemical shift. The various carbon atoms of the isodecyl chain would also appear at different chemical shifts, reflecting their specific locations within the branched alkyl structure.

³¹P NMR Spectroscopy: As a phosphorus-containing compound, ³¹P NMR is a particularly valuable tool. This technique is highly sensitive to the chemical environment of the phosphorus atom. For isodecyl phenyl phosphonate, a single signal would be expected in the ³¹P NMR spectrum, and its chemical shift would be characteristic of a phosphonate ester.

Table 1: Predicted ¹H, ¹³C, and ³¹P NMR Data for Isodecyl Phenyl Phosphonate

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.1-7.4 | Multiplet | Aromatic protons (Phenyl group) |

| ¹H | 3.8-4.1 | Multiplet | -O-CH₂- (Isodecyl group) |

| ¹H | 0.8-1.6 | Multiplet | -CH-, -CH₂-, -CH₃ (Isodecyl group) |

| ¹³C | 150-155 (d, JPC) | Doublet | C-O (Aromatic, Phenyl group) |

| ¹³C | 120-130 | Singlet | Aromatic carbons (Phenyl group) |

| ¹³C | 65-70 (d, JPC) | Doublet | -O-CH₂- (Isodecyl group) |

| ¹³C | 10-40 | Singlet | -CH-, -CH₂-, -CH₃ (Isodecyl group) |

Note: The predicted chemical shifts and coupling constants (J) are approximate and can vary based on the solvent and other experimental conditions.

For molecules with complex and overlapping signals in their one-dimensional NMR spectra, two-dimensional (2D) NMR techniques offer enhanced resolution and provide crucial information about the connectivity between atoms. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For isodecyl phenyl phosphonate, COSY would be used to trace the connectivity of the protons within the isodecyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. HSQC would definitively assign the proton and carbon signals of the isodecyl and phenyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying the connectivity between different functional groups. For instance, it could show a correlation between the protons on the phenyl ring and the phosphorus atom, confirming the P-O-C linkage.

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation patterns.

Both GC-MS and LC-MS/MS are widely used for the analysis of organic compounds like isodecyl phenyl phosphonate.

GC-MS: In Gas Chromatography-Mass Spectrometry, the sample is first vaporized and separated based on its boiling point and polarity in a gas chromatograph before being introduced into the mass spectrometer. This technique is suitable for volatile and thermally stable compounds.

LC-MS/MS: Liquid Chromatography-Mass Spectrometry/Mass Spectrometry is used for compounds that are not suitable for GC-MS due to low volatility or thermal instability. The sample is first separated by liquid chromatography and then analyzed by tandem mass spectrometry (MS/MS), which allows for more detailed structural analysis through controlled fragmentation.

In the mass spectrometer, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule that can be used for its identification and structural confirmation. For isodecyl phenyl phosphonate, characteristic fragmentation would be expected to involve the cleavage of the P-O and C-O bonds.

Table 2: Predicted Mass Spectrometry Fragmentation for Isodecyl Phenyl Phosphonate

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Structural Assignment |

|---|---|---|

| [M]+ | [C₁₆H₂₇O₃P]+ | Molecular Ion |

| [M - C₁₀H₂₁]+ | [C₆H₅O₃P]+ | Loss of the isodecyl radical |

| [M - OC₁₀H₂₁]+ | [C₆H₅O₂P]+ | Loss of the isodecyloxy radical |

| [C₁₀H₂₁]+ | [C₁₀H₂₁]+ | Isodecyl cation |

Note: The observed fragmentation pattern can be influenced by the ionization technique used.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The absorption frequencies are characteristic of specific functional groups.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The frequency shifts in the scattered light provide information about the vibrational modes of the molecule.

For isodecyl phenyl phosphonate, both IR and Raman spectra would show characteristic bands for the P=O, P-O-C, aromatic C-H, and aliphatic C-H bonds.

Table 3: Predicted IR and Raman Vibrational Frequencies for Isodecyl Phenyl Phosphonate

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| P=O | 1250-1300 | Stretching |

| P-O-C (aryl) | 1180-1240 | Asymmetric Stretching |

| P-O-C (alkyl) | 1000-1050 | Asymmetric Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

Note: The exact positions and intensities of the bands can be affected by the physical state of the sample and intermolecular interactions.

Advanced Chromatographic Separation Techniques

The accurate quantification and identification of phosphonic acid, isodecyl phenyl ester, rely on sophisticated chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for the separation and analysis of this and related organophosphorus compounds.

High-Performance Liquid Chromatography (HPLC) for Compound Separation

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of thermally labile organophosphorus pesticides and esters that are not suitable for GC analysis. chromatographyonline.com The technique offers high sensitivity and accuracy, particularly when coupled with tandem mass spectrometry (LC-MS/MS), which can reduce matrix effects and improve separation in complex samples. semanticscholar.org For phosphonic acids and their esters that may lack a suitable UV chromophore, a derivatization step is often necessary to facilitate detection. chromforum.org For instance, derivatization of phosphonic acid breakdown products has been successfully achieved using reagents like 2,4-dinitrophenylhydrazine (B122626) for aldehyde groups and 9-fluorenyl methylchloroformate for imine groups, allowing for quantification with UV detection. nih.govamazonaws.com

Separation is typically achieved on reverse-phase columns, such as C18, using a mobile phase gradient of acetonitrile (B52724) and water. chromatographyonline.comsemanticscholar.org For highly polar phosphonates, Hydrophilic Interaction Liquid Chromatography (HILIC) or anion-exchange columns may be employed. chromforum.orgwiley.com

Table 1: Illustrative HPLC Conditions for Organophosphorus Ester Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Acclaim Mixed-Mode HILIC-1 (2.1 mm × 150 mm, 5 µm) | semanticscholar.org |

| C18 column (150 mm × 4.6 mm, 5-µm) | chromatographyonline.com | |

| Mobile Phase | A: Pure water; B: Acetonitrile | semanticscholar.org |

| Methanol and water (85:15 v/v with 0.1% acetic acid) | chromatographyonline.com | |

| Flow Rate | 0.25 mL/min | semanticscholar.org |

| 1.0 mL/min | chromatographyonline.com | |

| Detection | Tandem Mass Spectrometry (MS/MS) | semanticscholar.org |

| Ultraviolet (UV) at 285 nm | chromatographyonline.com | |

| Derivatization | For phosphonic acid breakdown products: 2,4-dinitrophenylhydrazine or 9-fluorenyl methylchloroformate | nih.govamazonaws.com |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is a powerful and versatile technique for the detection and analysis of organophosphates. drawellanalytical.com However, many organophosphorus compounds, including phosphonic acids and their esters, often lack the necessary volatility for direct GC analysis. drawellanalytical.comnih.gov Consequently, a derivatization step is frequently required to convert these polar analytes into more volatile and thermally stable forms suitable for the GC process. mdpi.comresearchgate.net

Common derivatization techniques include silylation and methylation. mdpi.comnih.gov Silylation, one of the most widely used methods, involves replacing active hydrogen atoms with a silyl (B83357) group, such as a tert-butyldimethylsilyl (TBDMS) group. nih.govmdpi.com For example, N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl can be used to form volatile TBDMS derivatives of nonvolatile alkyl phosphonic acids, enabling their separation and detection by GC. nih.gov Methylation is another effective technique, often accomplished using reagents like diazomethane. mdpi.com

These derivatization reactions are pivotal for the efficient detection of these compounds, which can then be used to retrospectively identify the original organophosphorus compound. nih.gov

Table 2: Typical GC-MS Conditions for Derivatized Organophosphorus Compounds

| Parameter | Condition | Source |

|---|---|---|

| Column | DB-5MS (30m x 0.25mm x 0.25 µm) | google.comgoogle.com |

| Carrier Gas | Helium | google.comgoogle.com |

| Flow Rate | 1–2 mL/min | google.comgoogle.com |

| Injector Temp. | 200–280 °C | google.comgoogle.com |

| Oven Program | Initial 70°C, ramp at 25°C/min to 280°C, hold for 6 min | google.comgoogle.com |

| Detector | Mass Spectrometer (MS) | nih.govgoogle.com |

| Ion Source | Electron Impact (EI) | google.comgoogle.com |

| Deriv. Agent | N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl | nih.gov |

Methodological Aspects of Sample Preparation and Matrix Effects in Analysis

The analysis of this compound in complex samples, such as environmental or biological matrices, necessitates robust sample preparation to isolate the analyte and minimize interference. drawellanalytical.com Matrix effects are a significant challenge in the analysis of highly polar compounds like phosphonates, often caused by high concentrations of inorganic salts or other co-extracted substances. wiley.com These effects can alter the analytical signal, leading to either suppression or enhancement, which adversely affects the accuracy of quantitative results. nih.govanalchemres.org

Common sample preparation techniques include accelerated solvent extraction (ASE), solid-phase extraction (SPE), and liquid-liquid extraction (LLE). semanticscholar.orgnih.gov For instance, a "one-step" cold-induced liquid-liquid extraction (CI-LLE) has been used for the purification and enrichment of organophosphate esters from human serum and urine. nih.gov In another method, accelerated solvent extraction with acetonitrile followed by purification with an ENVI-18 SPE cartridge was used to determine organophosphorus esters in solid samples. semanticscholar.org

To compensate for matrix effects, several strategies can be employed. chromatographyonline.com Thorough sample cleanup is a primary approach to remove interfering substances. chromatographyonline.com The use of isotopically labeled internal standards is effective in compensating for signal enhancement or inhibition. nih.gov Additionally, creating matrix-matched calibration curves, where standards are prepared in an extract of the sample matrix, helps to correct for these interferences. chromatographyonline.com In some cases, simple dilution of the sample extract can be effective in reducing matrix effects, particularly in analyses using electrospray ionization. chromatographyonline.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of phosphonate (B1237965) esters. DFT methods are used to model the molecule's geometry, electronic properties, and spectroscopic signatures. researchgate.netresearchgate.net

For isodecyl phenyl ester, DFT calculations can optimize the molecular geometry to find its most stable three-dimensional conformation. From this optimized structure, a wealth of information can be derived. Key parameters obtained from these calculations include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. researchgate.net For isodecyl phenyl ester, the MEP would likely show negative potential around the oxygen atoms of the phosphonate group, indicating these are sites susceptible to electrophilic attack, while regions around the hydrogen atoms would show positive potential. researchgate.net

These quantum chemical descriptors are used to predict the molecule's reactivity in various chemical environments. For instance, DFT calculations have been successfully used to correlate theoretical data with experimental spectroscopic results (FT-IR, UV-Vis) for other phosphonate compounds, providing a high degree of confidence in the computational models. researchgate.netresearchgate.net

| Most Negative Atomic Charge (Hirshfeld) | -0.45 e (on P=O oxygen) | Predicts site for electrophilic attack |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For phosphonic acid, isodecyl phenyl ester, MD simulations can provide critical insights into its behavior in condensed phases (liquid or in solution), focusing on intermolecular interactions and the potential for aggregation.

An MD simulation begins with a defined system, such as many isodecyl phenyl phosphonate molecules in a simulation box, often with a solvent. The interactions between atoms are described by a "force field," a set of parameters and equations that approximate the potential energy of the system. mdpi.com The simulation then calculates the forces on each atom and uses Newton's laws of motion to predict their positions and velocities at a short time step later. Repeating this process for millions of steps generates a trajectory that reveals the dynamic evolution of the system.

Through MD simulations, one can study how molecules of isodecyl phenyl phosphonate interact with each other. The non-polar isodecyl and phenyl groups can lead to van der Waals interactions, while the polar phosphonate group can engage in dipole-dipole interactions. These simulations can predict whether the molecules tend to disperse in a solvent or aggregate to form micelles or other structures, which is particularly relevant given the amphiphilic nature of the molecule (having both hydrophobic and hydrophilic parts). Analysis of the simulation trajectory can provide quantitative data on radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance, and coordination numbers, which indicate the average number of nearest neighbors.

Cheminformatics Approaches for Prediction of Chemical Behavior and Properties

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. A key application in this field is the development of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical correlation between the structural or physicochemical properties of molecules (descriptors) and a specific property or biological activity. researchgate.net

For isodecyl phenyl phosphonate, a QSPR model could be developed to predict properties like its boiling point, viscosity, or solubility in different solvents. To build such a model, a dataset of related phosphonate compounds with known experimental properties is required. For each compound in the dataset, a series of molecular descriptors are calculated. These can range from simple counts of atoms and bonds to more complex electronic descriptors derived from quantum chemical calculations (like HOMO/LUMO energies) and topological indices that describe molecular shape and branching. researchgate.net

Statistical methods, such as multiple linear regression, are then used to create an equation that links a selection of these descriptors to the property of interest. researchgate.net For example, a study on the toxicity of 25 phosphonate derivatives successfully created a model that predicted their median lethal dose (LD50) based on descriptors for molecular volume, the charge on the most electronegative atom, and the HOMO energy. researchgate.net A similar approach could be used to predict the properties of isodecyl phenyl phosphonate.

Table 2: Example of a QSPR Model for Predicting a Property of Phosphonates

| Compound | Molecular Volume (V) | Charge on P=O (q) | HOMO Energy (EHOMO) | Predicted Property |

|---|---|---|---|---|

| Compound A | 250 ų | -0.42 e | -7.1 eV | 8.5 |

| Compound B | 280 ų | -0.44 e | -6.9 eV | 9.2 |

| Compound C | 310 ų | -0.45 e | -6.8 eV | 9.8 |

| Isodecyl Phenyl Phosphonate | 350 ų | -0.45 e | -6.8 eV | 10.5 (Predicted) |

Note: This table illustrates the principle of a QSPR model. The "Predicted Property" is a hypothetical value derived from a regression equation like: Property = c₀ + c₁(V) + c₂(q) + c₃(EHOMO).

Computational Modeling of Structure-Reactivity Relationships and Reaction Mechanisms

Computational modeling is essential for investigating structure-reactivity relationships and elucidating complex reaction mechanisms at the atomic level. By mapping the potential energy surface of a reaction, these models can identify reactants, products, intermediates, and, crucially, the transition states that connect them. chemrxiv.org

For isodecyl phenyl phosphonate, computational modeling could be used to study its synthesis (e.g., via an Arbuzov or Michaelis-Becker reaction) or its degradation pathways, such as hydrolysis. researchgate.netmdpi.com Using quantum chemical methods like DFT, researchers can calculate the energy profile of a proposed reaction pathway. This involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy barrier. chemrxiv.org A lower activation energy implies a faster reaction rate.

These studies can reveal mechanistic details that are difficult or impossible to observe experimentally. For example, modeling the hydrolysis of the ester bond could show whether the reaction proceeds through a specific intermediate and how the solvent molecules participate in the process. Comparing the activation energies for different possible pathways can determine the most likely mechanism. chemrxiv.org

Furthermore, by systematically modifying the structure of the phosphonate (e.g., changing the ester groups) and calculating the resulting changes in activation energies, a structure-reactivity relationship can be established. This relationship can then be used to design new molecules with enhanced stability or specific reactivity, directly linking computational insights to practical applications. The QSPR models discussed previously are a formal method for quantifying such structure-reactivity relationships. researchgate.net

Role in Material Science and Industrial Chemical Processes

Applications as Chemical Additives in Polymer Systems

Isodecyl phenyl phosphonate (B1237965) and closely related alkyl aryl phosphites are extensively used as additives in a wide variety of polymer systems. They function as stabilizers, chelators, and antioxidants, enhancing the durability and processability of plastics such as polyvinyl chloride (PVC), polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), and polycarbonates (PC). specialchem.comadishank.comgalatachemicals.com As liquid additives, they offer excellent compatibility and dispersion within polymer matrices, ensuring uniform protection throughout the material. taiwantrade.com Their primary role is to protect polymers from degradation caused by heat, oxidation, and light during high-temperature processing and throughout the product's service life. galatachemicals.comtaiwantrade.com

Investigation of Chemical Mechanisms as Stabilizers in Polymeric Resins

The stabilizing action of phosphite (B83602) esters like isodecyl phenyl phosphonate is multifaceted and depends on the polymer type and degradation conditions. researchgate.net The primary mechanism involves acting as a secondary antioxidant, or hydroperoxide decomposer. wikipedia.org During polymer oxidation, unstable hydroperoxides (ROOH) are formed, which can decompose into highly reactive radicals that propagate degradation. Phosphites intervene by reducing these hydroperoxides to stable, non-radical alcohols, thereby preventing the breakdown of the polymer chain. wikipedia.orgvinatiorganics.com

This key reaction proceeds as follows: ROOH + P(OR')₃ → OP(OR')₃ + ROH wikipedia.org

Beyond hydroperoxide decomposition, hindered aryl phosphites can also function as chain-breaking primary antioxidants. They react with alkoxyl radicals (RO•), releasing stable hindered aryloxyl radicals that terminate the radical chain reaction. acs.orgcapes.gov.br Furthermore, under certain conditions, hydrolysis of phosphites can occur, yielding phenols and acidic phosphorus compounds that are themselves effective antioxidants. researchgate.netacs.org This multi-faceted activity makes them highly efficient in preserving the mechanical properties and integrity of the polymer.

Study of Chemical Interactions with Polymer Matrices and Performance Enhancement

The incorporation of phosphonate esters into polymer matrices leads to significant performance enhancements. Their chemical structure, featuring bulky isodecyl and phenyl groups, contributes to good hydrolytic stability and compatibility with various resins. smolecule.com This compatibility ensures that the additive remains well-dispersated without migrating to the surface, providing long-term stability. taiwantrade.com The addition of these stabilizers is crucial for maintaining the polymer's aesthetic and physical properties, such as color and transparency, especially during thermal processing. galatachemicals.comtaiwantrade.comadishank.com

In some applications, such as flame retardancy, phosphonates interact with the polymer matrix during combustion. They can promote the formation of a dense, stable char layer on the polymer's surface. nih.govmdpi.com This char layer acts as a physical barrier, insulating the underlying material from heat and limiting the diffusion of oxygen and flammable volatile products, thereby suppressing the combustion process. nih.gov

Functionality in Lubricants and Related Industrial Formulations

Alkyl aryl phosphate (B84403) and phosphonate esters are utilized as additives in synthetic lubricants and hydraulic fluids to enhance their performance under demanding conditions. epa.gov Their principal function is to act as antiwear and extreme-pressure (EP) agents. bohrium.comresearchgate.net The mechanism involves the formation of a protective tribochemical film on metal surfaces that are in sliding contact. mdpi.com

This process begins with the adsorption of the phosphonate ester onto the metal oxide surface. Under the high pressure and temperature generated at contact points (asperities), a chemical reaction occurs. This reaction transforms the additive into a durable, glassy iron polyphosphate film. mdpi.com This protective layer physically separates the metal surfaces, significantly reducing friction and preventing adhesive wear, which extends the operational life of mechanical components. bohrium.com Studies have shown that phosphonates containing polar functional groups are particularly effective antiwear additives in biodegradable ester-based lubricants. bohrium.comresearchgate.net

Intermediacy in Complex Organic Synthesis and Industrial Chemical Manufacturing

Phosphonate esters are highly valuable intermediates in organic synthesis due to the versatility of the phosphonate group. They serve as key precursors in a variety of important chemical transformations, including the Horner-Wadsworth-Emmons (HWE) and Michaelis-Arbuzov reactions, which are fundamental methods for forming carbon-carbon double bonds and carbon-phosphorus bonds, respectively. nsf.govorgsyn.org

Their utility extends to the synthesis of more complex molecules. For instance, α-hydroxyphosphonates can be readily converted into other functional derivatives such as α-acyloxyphosphonates, ketophosphonates, and α-aminophosphonates, which are classes of compounds with potential biological activity. mdpi.com The phosphonate moiety is also a critical building block in medicinal chemistry for the development of prodrugs, where it can improve the pharmacological properties of a parent drug. nih.gov The broad reactivity and stability of the phosphonate group make it an essential tool for chemists in academia and industry for constructing complex molecular architectures. organic-chemistry.org

Catalytic Applications of Phosphonate Derivatives in Chemical Transformations

Derivatives of phosphonates are increasingly being explored for their potential in catalysis. When phosphonate groups are anchored to solid supports, such as metal oxides or polymers, they can act as ligands to create robust heterogeneous catalysts. mdpi.comscispace.com Zirconium phosphonates, for example, have gained attention as solid acid catalysts. mdpi.com These materials possess both Brønsted acidity from P-OH groups and Lewis acidity from the metal centers, allowing them to catalyze a range of organic reactions, including biomass conversion. mdpi.com

The phosphonate moiety can also be used to tune the properties of metal-organic catalysts, influencing factors like solubility in different reaction media and modifying the electronic environment of the catalytic metal center. scispace.com These tailored catalysts have shown high efficiency in reactions such as hydrogenation and carbon-carbon bond-forming cross-coupling reactions (e.g., the Heck reaction). scispace.com The ability to immobilize these catalysts on a solid support facilitates their separation from the reaction products and allows for their recycling, which is a key principle of green chemistry.

Research on the Development of Novel Functional Materials Incorporating Phosphonate Ester Moieties

The unique properties of the phosphonate group are being leveraged in the development of advanced functional materials. By incorporating phosphonate ester moieties into polymer backbones or onto the surface of nanomaterials, researchers can impart specific functionalities. rsc.orgnih.gov One major area of research is in flame-retardant materials. Phosphonate-functionalized polymers, such as polycarbonates, exhibit enhanced thermal stability and char-forming capabilities. nih.gov Similarly, grafting phosphonates onto the surface of carbon nanotubes has been shown to significantly increase their decomposition temperature. nih.gov

Another promising application is in the biomedical field. Phosphonic acid-based copolymers are being developed for use in dental adhesives, where the phosphonic acid groups can strongly bond to the calcium in tooth enamel, improving the durability of dental restorations. rsc.org The high affinity of phosphonic acids for metal ions is also exploited in materials designed for water purification and ion extraction. nih.gov Furthermore, the sol-gel synthesis of phosphonate-functionalized silanes allows for the creation of novel organic-inorganic hybrid nanoparticles for specialized applications like advanced composites. researchgate.net

Environmental Chemistry and Degradation Pathways

Abiotic Transformation Processes in Environmental Compartments

Abiotic degradation involves non-biological processes that chemically transform a compound. For isodecyl phenyl phosphonate (B1237965), the key abiotic pathways are expected to be hydrolysis and photolysis.

Hydrolysis is a significant degradation pathway for many organophosphorus esters in aqueous environments. The process involves the cleavage of the ester bond by reaction with water. The rate of hydrolysis is highly dependent on pH and temperature. Generally, for phosphonate esters, hydrolysis can occur at the P-O-C (ester) linkage.

Table 1: General Influence of Environmental Conditions on the Hydrolysis of Organophosphorus Esters

| Condition | Effect on Hydrolysis Rate | Rationale |

| Neutral pH (≈7) | Generally slow | Water acts as a weak nucleophile. |

| Low pH (<7) | Accelerated (Acid-catalyzed) | Protonation of the phosphoryl oxygen makes the phosphorus atom more susceptible to nucleophilic attack by water. |

| High pH (>7) | Accelerated (Base-catalyzed) | The hydroxide (B78521) ion is a strong nucleophile that directly attacks the electrophilic phosphorus center. |

| Increased Temperature | Accelerated | Provides the necessary activation energy for the reaction to proceed more quickly. |

This table presents generalized trends for organophosphorus esters, as specific data for isodecyl phenyl phosphonate is not available.

Photolytic degradation, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. In the atmosphere, vapor-phase isodecyl phenyl phosphonate may undergo direct photolysis or react with photochemically generated hydroxyl radicals. However, given its likely low vapor pressure, atmospheric photodegradation is expected to be a minor fate process.

In aquatic systems, direct photolysis can occur if the compound absorbs light in the environmentally relevant UV spectrum (wavelengths > 290 nm). The presence of the phenyl group suggests that isodecyl phenyl phosphonate may absorb UV light. Indirect photolysis can also be a significant pathway, involving reactions with transient, photochemically produced reactive species such as hydroxyl radicals (•OH), singlet oxygen, or triplet-state dissolved organic matter.

Studies on other phosphonates have demonstrated that photodegradation can be an important removal mechanism in sunlit surface waters. nih.gov The presence of substances like iron salts can significantly enhance the rate of photodegradation for some phosphonates. nih.gov The half-life for photolytic degradation can range from hours to weeks, depending on factors like water clarity, depth, season, latitude, and the concentration of photosensitizers.

Biotic Degradation Mechanisms and Pathways

Biotic degradation involves the breakdown of a chemical by living organisms, primarily microorganisms such as bacteria and fungi. This is often the most significant pathway for the ultimate removal of organic compounds from the environment.

Microorganisms capable of degrading organophosphorus compounds, including phosphonates, are ubiquitous in soil and aquatic environments. oup.compleiades.online They can utilize these compounds as a source of phosphorus, carbon, or energy. The degradation of phosphonates often involves enzymatic cleavage of the carbon-phosphorus (C-P) bond or the ester linkages.

While no studies have specifically identified microbial strains that degrade isodecyl phenyl phosphonate, research on other aromatic and alkyl phosphonates has shown that various bacteria, including species of Pseudomonas, Burkholderia, and Rhodobacter, possess the enzymatic machinery to break down these compounds. researchgate.net The initial step in the biodegradation of an ester like isodecyl phenyl phosphonate would likely be the hydrolysis of the ester bond by microbial esterases, releasing the alcohol (isodecanol) and the corresponding phosphonic acid (phenylphosphonic acid), or phenol (B47542) and isodecylphosphonic acid. These initial breakdown products would then be further metabolized.

Following the initial enzymatic hydrolysis, the resulting metabolites undergo further degradation. Phenylphosphonic acid, for example, can be further broken down by microorganisms capable of cleaving the aromatic ring and the C-P bond. Isodecanol (B128192), a long-chain alcohol, is generally considered to be readily biodegradable.

The ultimate biotransformation of isodecyl phenyl phosphonate under aerobic conditions is expected to lead to the formation of carbon dioxide, water, and inorganic phosphate (B84403). The specific intermediate metabolites would depend on the enzymatic pathways of the degrading microorganisms. Common metabolites from the degradation of similar organophosphate esters include various hydroxylated and dealkylated derivatives.

Table 2: Plausible Biotransformation Pathway for Isodecyl Phenyl Phosphonate

| Step | Process | Potential Reactants | Potential Products |

| 1 | Enzymatic Hydrolysis | Isodecyl phenyl phosphonate, Water | Isodecanol + Phenylphosphonic acid OR Phenol + Isodecylphosphonic acid |

| 2 | Further Degradation | Phenylphosphonic acid, Oxygen | Intermediary aromatic compounds, Inorganic phosphate |

| 3 | Further Degradation | Isodecanol, Oxygen | Fatty acids, Carbon dioxide |

| 4 | Mineralization | Intermediary metabolites, Oxygen | Carbon dioxide, Water, Inorganic Phosphate |

This table outlines a hypothetical degradation pathway based on the known biotransformation of similar compounds.

Environmental Fate and Transport Modeling

Environmental fate and transport models are computational tools used to predict the distribution and concentration of chemicals in the environment. These models use a compound's physicochemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) and degradation rates to estimate its partitioning between air, water, soil, and sediment.

For organophosphate esters, multimedia urban models have been used to estimate their emissions and fate in complex environments. researchgate.netacs.orgnih.gov These models suggest that the transport of these compounds is influenced by their polarity, with more water-soluble compounds being readily transported via surface water. acs.org

A comprehensive environmental fate and transport model for isodecyl phenyl phosphonate would require specific input data that is not currently available. However, based on its structure (a relatively large alkyl chain and a phenyl group), it is expected to have low water solubility and a tendency to adsorb to organic matter in soil and sediment. This would limit its mobility in aquatic systems but could lead to its accumulation in sludge and sediments. Its potential for long-range atmospheric transport is likely low due to an expected low vapor pressure.

Adsorption and Desorption Behavior in Soil and Sediment Systems

The mobility of phosphonic acid, isodecyl phenyl ester in the terrestrial and aquatic environments is largely dictated by its adsorption and desorption characteristics in soil and sediment. Organophosphorus esters, as a class, are known to partition between the solid and aqueous phases.

Research Findings:

Studies on the surrogate compound, isodecyl diphenyl phosphate, indicate that it is expected to have low mobility in soil. This suggests a tendency for the compound to adsorb to soil and sediment particles rather than remaining in the dissolved phase where it could be transported with water. The process of adsorption limits the availability of the chemical for uptake by organisms and for degradation in the aqueous phase.

The binding of phosphonates and phosphates to soil is influenced by several factors, including the organic carbon content of the soil, pH, and the presence of metal oxides. Generally, soils with higher organic carbon content exhibit greater adsorption of organic compounds. The phenyl and isodecyl groups of the ester contribute to its lipophilicity, which would favor adsorption to organic matter in soil and sediment.

Table 1: Estimated Soil and Sediment Interaction for Isodecyl Phenyl Phosphonate

| Parameter | Estimated Value/Behavior | Implication |

| Soil Mobility | Low (based on surrogate data) | Likely to remain in the soil layer where it is deposited, with limited leaching to groundwater. |

| Adsorption | Expected to be significant | High partitioning to soil and sediment organic carbon. |

| Desorption | Likely to be slow | Potential for long-term retention in soil and sediment with slow release over time. |

Volatilization and Atmospheric Transport Dynamics

Volatilization from soil and water surfaces represents a potential pathway for the atmospheric transport of this compound. The tendency of a chemical to volatilize is primarily determined by its vapor pressure and its Henry's Law Constant.

Research Findings:

For the surrogate compound, isodecyl diphenyl phosphate, volatilization is considered to be a moderate environmental fate process. The Henry's Law Constant, which is a measure of the partitioning of a chemical between air and water, provides insight into this behavior. A higher Henry's Law Constant indicates a greater tendency for a substance to move from water to air.

While a specific Henry's Law Constant for isodecyl phenyl phosphonate is not available, the data for isodecyl diphenyl phosphate can provide an approximation. Once in the atmosphere, the compound can be transported over distances before being redeposited on land or water through wet or dry deposition. The rate of atmospheric photooxidation for isodecyl diphenyl phosphate is considered moderate, suggesting that it can be degraded in the atmosphere by reacting with photochemically produced hydroxyl radicals.

Table 2: Estimated Atmospheric Fate Properties of Isodecyl Phenyl Phosphonate

| Parameter | Estimated Value/Behavior (based on surrogate data) | Implication |

| Volatilization | Moderate | The compound has the potential to move from soil and water surfaces into the atmosphere. |

| Atmospheric Photooxidation | Moderate | Subject to degradation in the atmosphere, limiting long-range transport. |

| Atmospheric Deposition | Possible | Can be redeposited to terrestrial and aquatic environments after atmospheric transport. |

Considerations for Environmental Persistence and Bioaccumulation Potential in Chemical Assessment

The environmental assessment of this compound includes an evaluation of its persistence in the environment and its potential to accumulate in living organisms.

Research Findings:

Based on studies of its surrogate, isodecyl diphenyl phosphate, isodecyl phenyl phosphonate is expected to have low persistence and a low potential for bioaccumulation. epa.gov

Persistence:

The persistence of a chemical in the environment is determined by its resistance to degradation processes such as biodegradation, hydrolysis, and photolysis. Isodecyl diphenyl phosphate has been shown to be inherently biodegradable in studies using activated sludge inoculum. epa.gov This suggests that microorganisms in soil, sediment, and water treatment systems are capable of breaking down the molecule. While susceptible to hydrolysis, the rate is expected to be slow under typical environmental pH conditions.

Bioaccumulation Potential:

Bioaccumulation refers to the accumulation of a chemical in an organism at a concentration higher than that in the surrounding environment. The bioconcentration factor (BCF) is a key metric used to assess this potential. A BCF is the ratio of the chemical's concentration in an organism to the concentration in the surrounding water at steady state.

For isodecyl diphenyl phosphate, a bioconcentration factor of 335 has been reported. Regulatory frameworks often use BCF thresholds to classify the bioaccumulative potential of substances. For example, a BCF below 1,000 is generally considered to indicate a low potential for bioaccumulation. The BCF value for the surrogate compound suggests that isodecyl phenyl phosphonate is not expected to significantly bioaccumulate in aquatic organisms. The bioaccumulation potential of organophosphate esters is generally correlated with their hydrophobicity; however, metabolic processes within organisms can also significantly reduce accumulation. acs.orgnih.gov

Table 3: Environmental Persistence and Bioaccumulation Profile (based on surrogate data for Isodecyl Diphenyl Phosphate)

| Parameter | Finding | Regulatory Context/Implication |

| Persistence | Low | Expected to degrade in the environment and not persist for long periods. |

| Biodegradation | Inherently biodegradable | Microorganisms can break down the compound. |

| Bioaccumulation Potential | Low | Not expected to accumulate to high levels in organisms. |

| Bioconcentration Factor (BCF) | 335 | Below typical regulatory thresholds for bioaccumulative substances. |

Advanced Concepts in Structure Reactivity Relationships

Influence of the Isodecyl and Phenyl Moieties on Phosphonate (B1237965) Chemical Reactivity

The reactivity of phosphonic acid, isodecyl phenyl ester is fundamentally governed by the electronic and steric properties of its isodecyl and phenyl substituents. These groups modulate the electron density at the phosphorus center and influence the accessibility of reactants to this reactive site.

The phenyl group , being an aromatic moiety, can participate in resonance, which can affect the electronic environment of the phosphorus atom. The oxygen atom attached to the phenyl ring can donate a lone pair of electrons to the aromatic system, which in turn can influence the electrophilicity of the phosphorus atom. The nature of substituents on the phenyl ring, if present, would further tune this electronic effect. For instance, electron-withdrawing groups would enhance the electrophilicity of the phosphorus, making it more susceptible to nucleophilic attack, a key step in many of its reactions, including hydrolysis. Conversely, electron-donating groups would decrease its electrophilicity.

The isodecyl group is a branched, ten-carbon alkyl chain. Its primary influence on reactivity is steric. The bulky and branched nature of the isodecyl group creates significant steric hindrance around the phosphorus atom. adeka-pa.eu This steric bulk can shield the phosphorus center from the approach of nucleophiles, thereby slowing down reaction rates. abg-geosynthetics.comresearchgate.netspecialchem.com For instance, in hydrolysis reactions, the large isodecyl group can impede the access of water molecules or hydroxide (B78521) ions to the phosphorus atom, thus increasing the hydrolytic stability of the ester compared to phosphonates with smaller, linear alkyl groups. nih.gov

Elucidation of Steric and Electronic Effects on Chemical Transformations

The combined steric and electronic effects of the isodecyl and phenyl groups have profound implications for various chemical transformations of this compound.

Hydrolysis: The hydrolysis of phosphonate esters is a critical reaction that can impact their stability and performance. nih.gov The rate of hydrolysis is influenced by both the electronic nature of the leaving group (the phenoxy group in this case) and the steric hindrance around the phosphorus atom. nih.gov While the phenyl group's electronic effects can modulate the lability of the P-O-phenyl bond, the bulky isodecyl group plays a significant role in kinetically stabilizing the molecule against hydrolysis by sterically hindering the approach of water or other nucleophiles. adeka-pa.eunih.gov This enhanced hydrolytic stability is a desirable property in many industrial applications where the compound is exposed to moisture.

Correlation of Molecular Structure with Performance in Industrial Chemical Applications (e.g., as chemical stabilizers)

The unique structural features of this compound directly correlate with its performance as a chemical stabilizer, particularly in polymeric materials. Organophosphorus compounds, including phosphonates and phosphites, are widely used as secondary antioxidants in polymers like polyolefins and PVC. google.comresearchgate.netmedcraveonline.comspecialchem.com

As a stabilizer in polymers , isodecyl phenyl phosphonate and related compounds function by decomposing hydroperoxides, which are formed during the auto-oxidation of polymers and can lead to degradation. google.com The phosphonate is oxidized in the process, preventing the propagation of radical chain reactions that cause polymer degradation. The bulky isodecyl group can enhance the compatibility of the stabilizer with the polymer matrix, while the phenyl group can influence its antioxidant efficiency.

Furthermore, phosphonate stabilizers often exhibit synergistic effects when used in combination with other antioxidants, such as hindered phenols. adeka-pa.euplaschina.com.cnmmu.ac.ukspecialchem.com The phosphonate can protect the primary antioxidant from degradation during high-temperature processing, allowing the primary antioxidant to remain effective for long-term thermal stability. This synergistic relationship allows for the development of highly efficient stabilizer packages for a wide range of polymers.

Below is a hypothetical interactive data table illustrating the kind of data that would be generated from experimental studies on the performance of phosphonate stabilizers.

Interactive Data Table: Performance of Phosphonate Stabilizers in Polypropylene (B1209903)

Note: The following data is illustrative and based on general knowledge of phosphonate stabilizers. It is not based on specific experimental results for this compound.

| Stabilizer System | Concentration (wt%) | Oxidative Induction Time (OIT) at 200°C (minutes) | Yellowness Index (after processing) |

| Unstabilized PP | 0 | 5 | 15 |

| Phosphonate A | 0.1 | 25 | 8 |

| Hindered Phenol (B47542) B | 0.1 | 15 | 10 |

| Phosphonate A + Hindered Phenol B | 0.1 + 0.1 | 50 | 5 |

| Isodecyl Phenyl Phosphonate (Hypothetical) | 0.1 | 30 | 7 |

| Isodecyl Phenyl Phosphonate + Hindered Phenol B (Hypothetical) | 0.1 + 0.1 | 65 | 4 |

Emerging Research Trends and Future Directions

Development of Sustainable Synthesis Approaches for Phosphonic Acid Esters

The synthesis of phosphonic acid esters is progressively moving away from traditional methods that often involve hazardous reagents and generate significant waste. The focus has shifted to "green chemistry" principles, emphasizing atom economy, reduced energy consumption, and the use of environmentally benign materials.

Conventional synthesis routes, such as the Michaelis-Arbuzov and Michaelis-Becker reactions, or those using phosphonic dichlorides, are effective but can produce corrosive and hazardous halide waste. nih.gov In response, researchers are developing more sustainable alternatives. One promising area is the direct esterification of phosphonic acids using alkoxy group donors like orthoesters (e.g., triethyl orthoacetate). nih.govresearchgate.net This method avoids the generation of harmful byproducts and can be highly selective, yielding either mono- or diesters by simply controlling the reaction temperature. nih.govresearchgate.net For instance, studies have shown that at 30°C, monoesters are predominantly formed, while at 90°C, the reaction yields diesters with good to excellent efficiency. nih.gov